molecular formula C20H22ClN7OS B563626 N-Deshydroxyethyl Dasatinib-d8 CAS No. 1189998-96-6

N-Deshydroxyethyl Dasatinib-d8

Cat. No.: B563626
CAS No.: 1189998-96-6
M. Wt: 452.0 g/mol
InChI Key: DOBZFFWLHXORTB-COMRDEPKSA-N
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Description

Overview of Dasatinib (B193332) as a Multi-Targeted Kinase Inhibitor

Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. drugbank.compatsnap.com It is primarily used in the treatment of certain types of leukemia, specifically Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). drugbank.comparsianpharma.commedicaljournals.se The hallmark of these leukemias is the presence of the Bcr-Abl fusion protein, an abnormal tyrosine kinase that drives uncontrolled cancer cell growth. patsnap.comnih.govwikipedia.org

Dasatinib's mechanism of action involves binding to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and blocking the downstream signaling pathways that promote cell proliferation and survival. patsnap.combccancer.bc.ca A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the Bcr-Abl kinase, which contributes to its efficacy in cases where resistance to other kinase inhibitors, like imatinib, has developed. patsnap.comparsianpharma.com In addition to Bcr-Abl, Dasatinib also inhibits other kinase families, including the SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ, making it a multi-targeted agent. drugbank.comparsianpharma.comfda.gov This broad-spectrum activity may contribute to its effectiveness in overcoming resistance mechanisms. parsianpharma.combccancer.bc.ca

General Principles of Dasatinib Metabolic Pathways and Key Metabolites

Dasatinib undergoes extensive metabolism in the liver. nih.govbccancer.bc.ca The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4). drugbank.comnih.gov Other enzymes, such as flavin-containing monooxygenase 3 (FMO3) and uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, also play a role in the formation of its metabolites. drugbank.comfda.gov

Several pharmacologically active metabolites of Dasatinib have been identified, including M4, M5, M6, M20, and M24. drugbank.com The formation of these metabolites occurs through various metabolic reactions:

N-dealkylation: This process, primarily catalyzed by CYP3A4 with some contribution from CYP1A1 and CYP1B1, leads to the formation of the M4 metabolite.

Hydroxylation: CYP3A4 is the main enzyme responsible for the hydroxylation of Dasatinib to form the M20 and M24 metabolites.

Oxidation: The M5 metabolite, an N-oxide, is primarily formed by FMO3.

Carboxylic Acid Formation: The enzyme responsible for the formation of the M6 metabolite, a carboxylic acid derivative, is thought to be a cytosolic oxidoreductase or an alcohol/aldehyde dehydrogenase.

Glucuronidation: An M8 metabolite, a glucuronide conjugate, is also formed, though the specific UGT enzymes involved have not been fully identified.

The bioactivation of Dasatinib by CYP3A4 can also lead to the formation of reactive intermediates. nih.gov One major pathway involves hydroxylation followed by oxidation to form a reactive quinone-imine intermediate. nih.gov

Rationale for the Academic Study of N-Deshydroxyethyl Dasatinib-d8 (B23192)

N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled version of the N-Deshydroxyethyl Dasatinib metabolite. veeprho.comlgcstandards.commedchemexpress.com The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium (B1214612). veeprho.com This stable isotope-labeled compound serves as an invaluable internal standard for analytical and pharmacokinetic research. veeprho.com

The primary rationale for its use in academic and industrial research includes:

Improved Analytical Accuracy: In quantitative analytical methods like LC-MS/MS, this compound is used as an internal standard to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of the unlabeled metabolite in biological matrices such as plasma. veeprho.com

Therapeutic Drug Monitoring (TDM): Accurate quantification of Dasatinib and its metabolites is crucial for TDM, which aims to personalize dosing to maximize efficacy and minimize toxicity. veeprho.com this compound facilitates the development of robust analytical methods for this purpose.

In essence, this compound is a critical research tool that enables the precise study of a key Dasatinib metabolite, ultimately contributing to the safer and more effective use of this important cancer therapy. veeprho.commybiosource.com

Data Tables

Table 1: Key Kinases Inhibited by Dasatinib

Kinase TargetFamilySignificance
BCR-ABLTyrosine KinasePrimary target in Ph+ CML and ALL. drugbank.compatsnap.com
SRCSRC FamilyInvolved in cell migration, invasion, and survival. drugbank.compatsnap.com
c-KITReceptor Tyrosine KinaseImplicated in various cancers. drugbank.comparsianpharma.com
EPHA2Ephrin ReceptorPlays a role in cell proliferation and migration. drugbank.comparsianpharma.com
PDGFRβReceptor Tyrosine KinaseInvolved in cell growth and division. drugbank.comparsianpharma.com

Table 2: Major Metabolites of Dasatinib

MetaboliteFormation PathwayPrimary Enzyme(s)
M4 (N-Deshydroxyethyl Dasatinib)N-dealkylationCYP3A4, CYP1A1, CYP1B1.
M5OxidationFMO3.
M6Carboxylic Acid FormationCytosolic oxidoreductase.
M20HydroxylationCYP3A4.
M24HydroxylationCYP3A4.
M8GlucuronidationUGT enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBZFFWLHXORTB-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675797
Record name N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189998-96-6
Record name N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Isotopic Characterization of N Deshydroxyethyl Dasatinib D8

Chemical Synthesis Pathways for N-Deshydroxyethyl Dasatinib-d8 (B23192)

The synthesis of N-Deshydroxyethyl Dasatinib-d8, a deuterated analog of a Dasatinib (B193332) metabolite, is a crucial process for its use as an internal standard in pharmacokinetic and analytical research. veeprho.com While specific, detailed commercial synthetic routes are often proprietary, the general approach involves multi-step chemical synthesis.

A plausible synthetic pathway starts with the coupling of a protected piperazine (B1678402) derivative with a pyrimidine (B1678525) core. For instance, a common precursor is N-Boc-piperazine, which is reacted with a di-chlorinated pyrimidine. This is followed by the introduction of the thiazole (B1198619) carboxamide side chain. The final steps would involve deprotection and subsequent coupling reactions to yield the desired N-Deshydroxyethyl Dasatinib structure.

One documented approach for a related compound, Dasatinib, involves the coupling of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide with tert-butyl piperazine-1-carboxylate. This reaction yields a Boc-protected intermediate. researchgate.net Subsequent deprotection of the Boc group affords the piperazinyl intermediate, which is a key precursor. researchgate.net

To produce the deuterated analog, a deuterated starting material, such as piperazine-d8, is incorporated into the synthesis. For example, N-Boc-piperazine-d8 can be used in the initial coupling step. This ensures the stable integration of deuterium (B1214612) atoms into the final molecule.

Another potential route involves the reaction of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a suitable pyrimidine derivative. The synthesis can be designed to introduce the deuterated piperazine ring in the final steps.

The following table outlines key intermediates and their roles in the synthesis:

IntermediateRole in Synthesis
N-Boc-N-deshydroxyethyl Dasatinib-d8A protected intermediate where the piperazine nitrogen is protected by a tert-Butoxycarbonyl (Boc) group to prevent side reactions. cleanchemlab.comlgcstandards.comsynzeal.com
N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamideThe direct precursor to this compound, requiring the removal of the hydroxyethyl (B10761427) group. veeprho.com
Piperazine-d8The source of the deuterium atoms in the final molecule.

Deuterium Labeling Strategy and Positional Specificity

The primary strategy for producing this compound involves the use of a deuterated precursor, specifically piperazine-d8. lgcstandards.com This ensures that the deuterium atoms are located on the piperazine ring, a common site for metabolic modification of Dasatinib. This specific placement is crucial for its function as an internal standard in mass spectrometry-based bioanalytical methods. veeprho.com

The positional specificity of the deuterium labeling is a critical quality attribute. bvsalud.org The IUPAC name for this compound, N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]methyl]thiazole-5-carboxamide, explicitly confirms that all eight hydrogen atoms on the piperazine ring are substituted with deuterium. lgcstandards.com This high level of deuteration at a metabolically stable position minimizes the potential for in-vivo H/D exchange, which could compromise the accuracy of quantitative analyses. researchgate.net

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolism at the labeled site. nih.govbioscientia.de This property is advantageous for internal standards, as it ensures their stability during sample analysis.

Assessment of Isotopic Purity and Enrichment

The isotopic purity of this compound is a critical parameter that ensures its reliability as an internal standard. researchgate.net Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize interference from unlabeled or partially labeled species in sensitive analytical methods. bvsalud.org

Several analytical techniques are employed to assess isotopic purity and enrichment:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic distribution. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. For this compound, the expected molecular weight is approximately 452.00 g/mol . veeprho.comscbt.com Commercial suppliers often provide data on the percentage of deuterated forms, with typical purities exceeding 95%. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to assess isotopic purity. bvsalud.org The absence or significant reduction of proton signals corresponding to the piperazine ring in the ¹H NMR spectrum confirms successful deuteration.

High-Performance Liquid Chromatography (HPLC): While HPLC is primarily used to determine chemical purity, it can be coupled with mass spectrometry (LC-MS) to separate and quantify isotopic impurities. lgcstandards.comveeprho.com

The following table summarizes the key parameters related to isotopic purity:

ParameterDescriptionTypical Value
Isotopic PurityThe percentage of the compound that is the desired d8 isotopologue.>95% lgcstandards.com
Chemical PurityThe percentage of the desired chemical compound, irrespective of isotopic composition.>95% (by HPLC) lgcstandards.com

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Confirmation

The structural confirmation of this compound relies on a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS): As mentioned, MS is crucial for confirming the molecular weight and isotopic enrichment. The accurate mass measurement provided by HR-MS helps to confirm the elemental composition of the molecule. lgcstandards.com The nominal mass of this compound is 452.00 g/mol , corresponding to the molecular formula C20H14D8ClN7OS. scbt.comlabscoop.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

The combination of these spectroscopic methods provides unambiguous confirmation of the structure and isotopic labeling of this compound, ensuring its suitability for its intended use in research. symeres.com

Analytical Methodologies for N Deshydroxyethyl Dasatinib and Its Deuterated Analog

Development and Validation of Quantitative Bioanalytical Assays

The accurate quantification of N-deshydroxyethyl dasatinib (B193332) in biological matrices necessitates the development and validation of robust bioanalytical assays. These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of dasatinib and its metabolites in biological fluids due to its high sensitivity and selectivity. researchgate.netnih.gov These methods typically involve sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov The choice of method depends on the desired level of cleanliness and the nature of the biological sample. For instance, protein precipitation with acetonitrile (B52724) is a straightforward and widely used technique for plasma samples. acgpubs.orgresearchgate.net

Application of N-Deshydroxyethyl Dasatinib-d8 (B23192) as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS assays. N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled analog of N-deshydroxyethyl dasatinib and serves as an ideal internal standard for its quantification. While specific studies detailing the use of this compound are not widely published, the principle is well-established with the use of dasatinib-d8 for the analysis of dasatinib. researchgate.net A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior in the mass spectrometer allow it to effectively compensate for variations in sample preparation and matrix effects, thereby ensuring the reliability of the quantitative results. researchgate.net

Chromatographic Separation Techniques for Metabolite Resolution

Effective chromatographic separation is crucial for resolving N-deshydroxyethyl dasatinib from the parent drug, dasatinib, and other potential metabolites and endogenous interferences in the biological sample. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique employed.

Typically, C18 or phenyl-hexyl analytical columns are used for this purpose. researchgate.netnih.gov The separation is achieved using a mobile phase consisting of an organic solvent (such as acetonitrile or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govrsc.org Both isocratic and gradient elution methods have been successfully applied. researchgate.netnih.gov For instance, a gradient elution with a C18 column can effectively separate methotrexate (B535133), dasatinib, and N-deshydroxyethyl dasatinib in rat plasma. nih.gov

Mass Spectrometric Parameters for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, particularly with a triple quadrupole instrument, is operated in the multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. Analytes are typically ionized using a positive electrospray ionization (ESI+) source. researchgate.netnih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other co-eluting compounds.

The table below summarizes typical mass spectrometric parameters used for the analysis of dasatinib and its related compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Dasatinib488.1401.1ESI+
Dasatinib-d8496.15406.1ESI+
N-Deshydroxyethyl Dasatinib444.0401.0ESI+

Method Validation Performance Characteristics

A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. This validation assesses various performance characteristics as per regulatory guidelines.

Assessment of Assay Sensitivity and Lower Limits of Quantification

The sensitivity of a bioanalytical method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For dasatinib and its metabolites, LC-MS/MS methods have demonstrated excellent sensitivity, with LLOQ values typically in the low nanogram per milliliter (ng/mL) range. For example, a validated LC-MS/MS assay for the simultaneous determination of dasatinib and two of its active metabolites in human plasma reported an LLOQ of 1.00 ng/mL for all analytes. nih.gov Another method for the simultaneous determination of several tyrosine kinase inhibitors, including dasatinib, in human plasma achieved an LLOQ of 5.00 ng/mL for dasatinib. nih.gov A highly sensitive method for determining dasatinib in human plasma reported an LLOQ of 0.75 ng/mL. nih.gov The ability to achieve such low LLOQs is critical for accurately characterizing the pharmacokinetic profile of N-deshydroxyethyl dasatinib, especially at later time points when concentrations are expected to be low.

Evaluation of Linearity and Dynamic Range in Relevant Matrices

The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of bioanalytical assays for N-Deshydroxyethyl Dasatinib, its deuterated internal standard, this compound, is crucial for ensuring accurate quantification. Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrate linearity over a specific concentration range, known as the dynamic range.

For the simultaneous analysis of dasatinib and its metabolites, including N-Deshydroxyethyl Dasatinib, methods have been validated in various biological matrices. In a study involving human plasma, a sensitive and reliable LC-MS/MS method was established where the calibration curve was linear over the concentration range of 0.75 to 400 ng/mL for dasatinib. researchgate.net Another validated method for mice and human plasma demonstrated linearity for dasatinib over a concentration range of 1 to 98 ng/mL, achieving a correlation coefficient (r²) of greater than 0.99. researchgate.net The validation of these methods, which includes the metabolite N-Deshydroxyethyl Dasatinib, ensures that the response of the instrument is proportional to the analyte concentration across a defined range, a fundamental requirement for accurate measurement in pharmacokinetic studies. researchgate.net

A study involving the simultaneous determination of methotrexate, dasatinib, and N-deshydroxyethyl dasatinib in Wistar rat plasma by LC-MS/MS also required the establishment of a linear range to evaluate potential drug-drug interactions. nih.gov The use of a deuterated internal standard like this compound is standard practice in such assays to correct for variability and ensure the linearity of the method is maintained. nih.govresearchgate.net

Table 1: Examples of Linearity in Analytical Methods for Dasatinib and its Metabolites

Analyte Matrix Method Dynamic Range Correlation Coefficient (r²)
Dasatinib Human Plasma LC-MS/MS 0.75 - 400 ng/mL Not Specified
Dasatinib Mice & Human Plasma LC-MS/MS 1 - 98 ng/mL > 0.99

Determination of Accuracy and Precision (Intra- and Inter-day)

Accuracy and precision are critical parameters in the validation of any quantitative bioanalytical method. Accuracy denotes the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of scatter or agreement between a series of measurements. These are typically evaluated on both a single day (intra-day) and over several days (inter-day).

For a validated LC-MS/MS method used to quantify dasatinib and its metabolites in mice and human plasma, the accuracy and precision were found to be within acceptable limits as per regulatory guidelines. researchgate.net The intra- and inter-day precision, expressed as the relative standard deviation (RSD), was within the range of 2.3% to 7.0%. researchgate.net The accuracy was reported to be within 88.2% to 101.7% of the nominal concentration. researchgate.net The inclusion of this compound as an internal standard is instrumental in achieving such high levels of accuracy and precision by compensating for potential variations during sample processing and analysis. researchgate.net

The validation process for these methods involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) to robustly assess performance across the entire calibration range. researchgate.net

Table 2: Accuracy and Precision Data from a Validated LC-MS/MS Assay

Parameter Concentration Levels Result
Intra-day Precision (RSD) Low, Medium, High 2.3% - 6.2%
Inter-day Precision (RSD) Low, Medium, High 4.3% - 7.0%
Intra-day Accuracy (% of Nominal) Low, Medium, High 88.2% - 105.8%
Inter-day Accuracy (% of Nominal) Low, Medium, High 90.6% - 101.7%

Data derived from a study on Dasatinib, with validation principles applicable to its metabolite N-Deshydroxyethyl Dasatinib quantified in the same assay. researchgate.net

Analysis of Matrix Effects and Recovery

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and its internal standard, leading to inaccurate results. nih.govresearchgate.net Recovery refers to the efficiency of the sample extraction process.

To mitigate matrix effects in the analysis of N-Deshydroxyethyl Dasatinib, various sample preparation techniques are employed. nih.gov These include:

Protein Precipitation (PP): A simple and fast method where a solvent like acetonitrile or methanol (B129727) is used to precipitate proteins from the plasma sample. nih.gov

Liquid-Liquid Extraction (LLE): A technique that separates analytes from matrix components based on their relative solubilities in two different immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): A highly effective and selective method for sample clean-up. nih.gov In one validated method, samples were prepared using Oasis HLB 96-well plates for SPE, which was shown to provide clean extracts and minimize matrix effects to an acceptable level according to regulatory standards. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects and variability in recovery. researchgate.net Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects and extraction efficiency, allowing for a reliable and accurate calculation of the analyte's concentration. nih.govresearchgate.net

Stability of Analytes in Biological Samples and Stock Solutions

The stability of N-Deshydroxyethyl Dasatinib in both stock solutions and biological samples under various conditions is essential for ensuring the reliability of analytical results. Degradation of the analyte can lead to an underestimation of its concentration.

Stock Solution Stability: Stock solutions of N-Deshydroxyethyl Dasatinib demonstrate good long-term stability when stored at low temperatures. Specific stability data indicates that stock solutions are stable for up to:

2 years at -80°C medchemexpress.com

1 year at -20°C medchemexpress.com

For shorter periods, such as during routine laboratory use, stability has been confirmed for at least 15 hours at temperatures of 2–8°C. nih.gov

Stability in Biological Samples: Validated methods include assessments of analyte stability under conditions that mimic sample handling and storage. researchgate.net This typically includes:

Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.

Bench-Top Stability: Evaluating stability at room temperature for a period representative of sample processing time.

Long-Term Storage Stability: Confirming stability in the biological matrix when stored at a specified temperature (e.g., -70°C or -80°C) for an extended duration.

In validated assays for dasatinib and its metabolites, the stability of the analytes in the biological matrix was confirmed to be appropriate under these various conditions, meeting the requirements of regulatory agencies. researchgate.net

Preparation and Handling Protocols for this compound in Analytical Systems

This compound is primarily used as a labeled internal standard in quantitative bioanalytical methods for its non-deuterated counterpart. pharmaffiliates.comchemicalbook.com Proper preparation and handling are critical for its function in analytical method development, validation (AMV), and quality control (QC) applications. synzeal.comcleanchemlab.com

Storage and Shipping: The compound is typically shipped under ambient conditions. pharmaffiliates.com For long-term storage, refrigeration at 2-8°C is recommended by suppliers. pharmaffiliates.com

Preparation of Stock Solutions: Stock solutions are typically prepared by dissolving the accurately weighed solid compound in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating a high-concentration primary stock solution. medchemexpress.com

Table 3: Example of Stock Solution Preparation for N-Deshydroxyethyl Dasatinib

Desired Concentration Mass Solvent (DMSO) Final Volume
1 mM 1 mg 2.2525 mL 2.2525 mL
5 mM 1 mg 0.4505 mL 0.4505 mL
10 mM 1 mg 0.2253 mL 0.2253 mL

The table is based on the molecular weight of the non-deuterated form and serves as a guide. medchemexpress.com

From this primary stock, working solutions are prepared by further dilution with an appropriate solvent, often the mobile phase used in the LC-MS/MS system. researchgate.net

Handling in Analytical Systems: The internal standard working solution is added to all calibration standards, quality control samples, and unknown study samples at a fixed concentration early in the sample preparation process. This ensures that the internal standard can accurately account for any analyte loss or variability during the subsequent extraction steps. nih.gov

Common extraction protocols where this compound would be used include:

Solid-Phase Extraction (SPE): The sample (e.g., plasma) containing the analyte and internal standard is loaded onto an SPE cartridge, washed to remove interferences, and then the analytes are eluted with a solvent. researchgate.netnih.gov

Protein Precipitation (PP): An organic solvent is added to the sample to precipitate proteins, and the supernatant containing the analyte and internal standard is collected for analysis. nih.gov

The final extract is then injected into the LC-MS/MS system for analysis. The ratio of the peak area of the analyte (N-Deshydroxyethyl Dasatinib) to the peak area of the internal standard (this compound) is used to construct the calibration curve and quantify the analyte in unknown samples.

Preclinical Metabolic Studies and Formation Pathways of N Deshydroxyethyl Dasatinib

In Vitro Metabolism of Dasatinib (B193332) to N-Deshydroxyethyl Dasatinib

In vitro systems, such as hepatic microsomes and hepatocytes, are fundamental tools for elucidating the metabolic fate of drug candidates, providing a strong correlation with in vivo metabolic profiles for Dasatinib.

The formation of N-Deshydroxyethyl Dasatinib (M4) occurs via N-dealkylation of the hydroxyethyl (B10761427) moiety on the piperazine (B1678402) ring of the parent compound. nih.gov Studies using human liver microsomes (HLM) and cDNA-expressed enzymes have definitively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for catalyzing this N-dealkylation reaction. nih.govresearchgate.net While CYP3A4 is the predominant enzyme, minor contributions from CYP1A1 and CYP1B1 have also been noted.

Other major metabolizing enzymes are involved in the formation of different Dasatinib metabolites. For instance, Flavin-containing monooxygenase 3 (FMO3) is primarily responsible for generating the N-oxide metabolite (M5), and Uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes are involved in the formation of glucuronide conjugates (M8). nih.gov However, for the specific N-dehydroxylation pathway leading to N-Deshydroxyethyl Dasatinib, CYP3A4 is the key catalyst. nih.govresearchgate.net

Enzyme kinetic studies in human liver microsomes (HLM) have shown that the formation of N-Deshydroxyethyl Dasatinib (M4) follows typical Michaelis-Menten kinetics. nih.govresearchgate.net The intrinsic clearance (Vmax/Km) for the formation of M4 was determined to be 52 µL/min/mg protein, indicating it is an efficient metabolic pathway, although less so than the formation of the hydroxylated metabolite M20. nih.govresearchgate.net

Dasatinib itself has been characterized as a time-dependent, mechanism-based inactivator of CYP3A4. nih.gov Detailed kinetic studies determined the inactivation constant (k_inact) to be 0.034 min⁻¹ and the concentration required for half-maximal inactivation (K_I) to be 6.3 µM. nih.gov In contrast, studies using cultured human hepatocytes have shown that Dasatinib does not cause induction of CYP enzymes. fda.gov

Table 1: Enzyme Kinetics of N-Deshydroxyethyl Dasatinib (M4) Formation in Human Liver Microsomes (HLM)
ParameterValueEnzyme System
Km (µM)14HLM
Vmax (pmol/min/mg protein)728HLM
Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)52HLM

Data sourced from FDA reviews and scientific publications. nih.govfda.gov

Cell-based assays are instrumental in understanding the biological activity and metabolic profile of a compound in a cellular context. The metabolites of Dasatinib identified in human plasma, including N-Deshydroxyethyl Dasatinib (M4), have also been consistently detected in incubations with human hepatocytes. This demonstrates a good correlation between in vitro cell-based systems and the in vivo metabolic profile.

Reaction Kinetics and Enzyme Induction/Inhibition Studies in Hepatic Microsomes and Hepatocytes

In Vivo Metabolite Profiling in Preclinical Animal Models

Pharmacokinetic and metabolism studies in preclinical animal models, including rats and monkeys, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Sensitive and specific bioanalytical methods are required for the accurate measurement of drug metabolites in biological fluids. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Dasatinib and N-Deshydroxyethyl Dasatinib in Wistar rat plasma. researchgate.netthieme-connect.com This method demonstrated a lower limit of quantitation of 1 ng/mL and was successfully applied to a pharmacokinetic study in rats, enabling the characterization of the metabolite's exposure. thieme-connect.com

While detailed tissue distribution data for N-Deshydroxyethyl Dasatinib is not extensively published, the methods for its quantification in plasma are well-established, providing a foundation for such investigations. thieme-connect.comnih.gov In humans, the exposure of this active metabolite represents approximately 5% of the Dasatinib AUC (Area Under the Curve). nih.gov

Table 2: Representative LC-MS/MS Method Parameters for Quantification of N-Deshydroxyethyl Dasatinib (M4) in Rat Plasma
ParameterDescription
Analytical ColumnReverse Phase C18
Detection ModePositive Ion Electrospray Ionization (ESI+)
MS/MS Transition (m/z)444.2 -> 401.0
Linear Range1 - 1,000 ng/mL
Sample ExtractionLiquid-Liquid Extraction

Data compiled from published analytical methods. thieme-connect.comnih.gov

Mass balance studies using radiolabeled [¹⁴C]Dasatinib are crucial for determining the routes and extent of excretion. Following oral administration in humans, the majority of the radioactive dose is eliminated in the feces (85%), with a minor portion (<4%) excreted in the urine. Unchanged Dasatinib accounted for approximately 19% of the dose in feces and less than 1% in urine, which confirms that Dasatinib is well-absorbed and extensively metabolized prior to elimination. nih.gov

Preclinical studies in rats and monkeys show similar excretion profiles, with metabolism being the primary clearance mechanism. However, some interspecies differences in metabolite profiles exist. For example, the most abundant metabolite in rats is the N-oxide (M5), whereas in monkeys and humans, hydroxylated metabolites (M20 and M24) are more prevalent. semanticscholar.orgresearchgate.net Studies in bile duct-cannulated rats revealed that the bile contains mainly N-oxides and conjugated metabolites, suggesting that metabolites excreted into the gut may be further processed by intestinal microflora before final elimination. semanticscholar.org

Table 3: Mean Cumulative Excretion of [¹⁴C]Dasatinib-Related Radioactivity in Humans (% of Administered Dose)
Excretion RouteTotal Radioactivity (%)Unchanged Dasatinib (%)
Feces8519
Urine<4<1

Data represents findings from human ADME studies.

Quantitative Assessment of N-Deshydroxyethyl Dasatinib Exposure in Plasma and Tissues

Comparative Species Metabolism of Dasatinib to N-Deshydroxyethyl Dasatinib

The metabolism of Dasatinib has been studied in several preclinical species, including mice, rats, dogs, and monkeys, as well as in humans, to understand its pharmacokinetic profile and metabolic fate. researchgate.netnih.gov Oxidative metabolism is the primary route of clearance for Dasatinib. nih.gov

Studies using liver microsomes and hepatocytes from mice, rats, dogs, monkeys, and humans have been conducted to investigate the metabolic stability of Dasatinib. researchgate.netnih.gov These in vitro systems are instrumental in predicting the in vivo clearance of the drug across different species. researchgate.netnih.gov

In vivo studies in rats and monkeys have shown that Dasatinib is extensively metabolized before it is eliminated from the body. nih.gov Following administration, a significant portion of the drug is excreted in the bile and feces. nih.gov In these species, Dasatinib itself accounts for a relatively small percentage of the total radioactivity found in plasma and excreta, indicating that its metabolites are major circulating components. nih.gov

Dasatinib undergoes several metabolic reactions, including hydroxylation, N-dealkylation, N-oxidation, and the formation of a carboxylic acid metabolite. semanticscholar.orgnih.gov The resulting primary metabolites can be further metabolized through combinations of these pathways or undergo conjugation. nih.gov

While many metabolites are formed, specific ones have been identified as major products. In humans, key metabolites include those resulting from hydroxylation (M20 and M24), N-dealkylation (M4), N-oxidation (M5), and oxidation to a carboxylic acid (M6). nih.gov The formation of these metabolites is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), with flavin-containing monooxygenase 3 (FMO3) also playing a role in the formation of the N-oxide metabolite (M5). nih.govdrugbank.com

The metabolic profile of Dasatinib shows qualitative similarities across species, with many of the same metabolites being identified in preclinical animals and humans. hres.ca However, quantitative differences exist in the abundance of these metabolites. For instance, the piperazine-N-oxide metabolite (M5) is the most abundant in rats, but it is found in low concentrations in human plasma. semanticscholar.org Conversely, hydroxylated metabolites (M20 and M24) are the most frequent in monkeys and humans. semanticscholar.org

The N-dealkylated metabolite, referred to as M4, is another significant product of Dasatinib metabolism. nih.gov N-Deshydroxyethyl Dasatinib is a related metabolite formed through the removal of the hydroxyethyl group from the piperazine ring of Dasatinib. molnova.commedchemexpress.com

The following tables summarize comparative data on Dasatinib metabolism across different species.

Table 1: In Vivo Systemic Plasma Clearance of Dasatinib in Various Species

SpeciesSystemic Plasma Clearance (ml/min/kg)
Mouse62
Rat26
Dog25
Monkey34

This table is based on data from a preclinical study investigating the pharmacokinetics of Dasatinib. nih.gov

Table 2: Oral Bioavailability of Dasatinib in Various Species

SpeciesOral Bioavailability (%)
Mouse14
Rat27
Dog34
Monkey15.2

This table is based on data from preclinical studies on Dasatinib. semanticscholar.org

Table 3: Major Circulating Metabolites of Dasatinib in Different Species

SpeciesMajor Metabolite(s)
RatPiperazine-N-oxide (M5)
MonkeyHydroxylated metabolites (M20, M24)
HumanHydroxylated metabolites (M20, M24), N-dealkylated metabolite (M4), N-oxide (M5), Acid metabolite (M6)

This table summarizes findings on the predominant Dasatinib metabolites across species. semanticscholar.org

Preclinical Pharmacokinetic Characterization of N Deshydroxyethyl Dasatinib

Absorption Characteristics in Animal Models

The appearance of N-Deshydroxyethyl Dasatinib (B193332) in systemic circulation is a direct consequence of the absorption and subsequent metabolism of the parent compound, Dasatinib. Following oral administration of Dasatinib in preclinical species, the parent drug is absorbed, and N-Deshydroxyethyl Dasatinib is formed during both the first-pass metabolism in the gut and liver and systemically.

In a study involving Wistar rats that were administered Dasatinib, the pharmacokinetic parameters of the resulting N-Deshydroxyethyl Dasatinib metabolite were characterized. The data from this study provides an indirect look at the formation and systemic availability of the metabolite following administration of the parent compound. medchemexpress.com

Pharmacokinetic Parameters of N-Deshydroxyethyl Dasatinib in Wistar Rats Following Oral Administration of Dasatinib

ParameterValue
Cmax (ng/mL)2.05
AUC0-t (hng/mL)8.7
AUC0-inf (hng/mL)Not Reported
Tmax (h)Not Reported
T1/2 (h)Not Reported
Kel (h-1)Not Reported
Data derived from studies on the parent drug, Dasatinib. medchemexpress.com

Clearance Mechanisms and Elimination Routes in Animal Studies

The clearance of N-Deshydroxyethyl Dasatinib is intrinsically linked to the metabolic pathways of its parent compound. Dasatinib and its metabolites are predominantly cleared via metabolism, with oxidative pathways being the most significant. nih.govresearchgate.net Studies in bile duct-cannulated rats showed that less than 15% of an intravenous dose of Dasatinib was excreted unchanged in urine, bile, and the gastrointestinal tract, underscoring the primary role of metabolic clearance. nih.govresearchgate.net

The primary route of elimination for Dasatinib and its metabolites is through the feces, which accounts for approximately 85% of the administered dose, while urinary excretion is minimal (<4%). drugbank.com This suggests a major role for hepatic metabolism and subsequent biliary excretion in the clearance process. As N-Deshydroxyethyl Dasatinib is a product of hepatic metabolism (CYP3A4), it is logical to infer that it is either further metabolized into other compounds or eliminated via the same biliary routes as other Dasatinib-related products. However, specific studies detailing the unique clearance pathways or potential for renal excretion of this particular metabolite are not extensively documented.

Influence of Physiologic Factors on Preclinical Pharmacokinetics of N-Deshydroxyethyl Dasatinib

Currently, there is a lack of specific preclinical data detailing how physiological variables such as age, sex, or the presence of specific disease states (e.g., renal or hepatic impairment) in animal models directly influence the pharmacokinetic profile of N-Deshydroxyethyl Dasatinib. While studies on the parent compound, Dasatinib, have shown that factors like gastric pH can affect its absorption, the downstream effects on the formation and disposition of its metabolites have not been specifically elucidated in preclinical models. semanticscholar.org

Preclinical Pharmacokinetic Interactions with Co-administered Agents Affecting N-Deshydroxyethyl Dasatinib Exposure

Since N-Deshydroxyethyl Dasatinib is a primary metabolite of Dasatinib formed by CYP3A4, its exposure is highly susceptible to interactions with drugs that induce or inhibit this enzyme. Preclinical studies investigating the interaction of Dasatinib with other agents have included the measurement of N-Deshydroxyethyl Dasatinib, providing insight into these potential interactions.

For instance, a study was conducted to evaluate the pharmacokinetic interaction between Dasatinib and the chemotherapeutic agent Methotrexate (B535133) in Wistar rats. scienceopen.comnih.gov This study involved the simultaneous determination of Dasatinib, Methotrexate, and N-Deshydroxyethyl Dasatinib in plasma, indicating the importance of monitoring this metabolite during combination therapy studies. scienceopen.comnih.govmdpi.com

Another preclinical study in rats investigated the effect of sinapic acid, a phenolic compound found in plants, on the pharmacokinetics of Dasatinib. nih.govnih.govresearchgate.net The study design included the administration of Dasatinib with and without pretreatment with sinapic acid. nih.gov Such studies are critical as sinapic acid's potential to modulate drug-metabolizing enzymes like CYP3A4 and transporters could significantly alter the plasma concentrations of both Dasatinib and its N-Deshydroxyethyl metabolite. nih.govnih.gov While these studies highlight the measurement of N-Deshydroxyethyl Dasatinib, detailed pharmacokinetic data illustrating the magnitude of these interactions on the metabolite's Cmax and AUC were not fully reported in the available literature.

Biological and Pharmacological Activity of N Deshydroxyethyl Dasatinib

In Vitro Assessment of Target Kinase Inhibition Profile (e.g., BCR-ABL, Src family kinases)

N-Deshydroxyethyl Dasatinib (B193332), the N-dealkylated metabolite of Dasatinib, has been identified as a pharmacologically active compound. drugbank.comnih.gov In vitro studies have indicated that its antiproliferative activity is similar, or equipotent, to that of the parent drug, Dasatinib. drugbank.commdpi.com Dasatinib itself is a potent inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein and the Src family of kinases (such as SRC, LCK, YES, and FYN), with IC50 values in the low nanomolar range. bccancer.bc.cafda.gov

Table 1: In Vitro Target Kinase Inhibition Profile of N-Deshydroxyethyl Dasatinib

Feature Description
Primary Targets BCR-ABL, Src family kinases (based on parent compound activity)
Potency Comparison Described as "similar" or "equipotent" to Dasatinib in in vitro antiproliferative assays. drugbank.commdpi.com
Specific IC50 Values Not available in the cited literature.

Cellular Antiproliferative and Apoptotic Effects in Preclinical Cell Lines

The antiproliferative effects of N-Deshydroxyethyl Dasatinib are directly linked to its kinase inhibition profile. Given its similar in vitro potency to Dasatinib, it is expected to inhibit the growth of cancer cell lines that are dependent on the kinases it targets. mdpi.com Dasatinib has demonstrated potent, broad-spectrum antiproliferative activity against various hematological and solid tumor cell lines. medchemexpress.com It effectively inhibits the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines that overexpress the BCR-ABL protein. hmdb.canih.gov

Dasatinib has been shown to commit Bcr-Abl-dependent cells to apoptosis, an effect that is crucial for its therapeutic efficacy. openaccessjournals.com While N-Deshydroxyethyl Dasatinib shares a similar mechanism of action, specific studies detailing its independent apoptotic effects or providing IC50 values for its antiproliferative activity against specific preclinical cell lines were not found in the reviewed literature.

Investigation of Impact on Specific Cellular Signaling Pathways

A significant aspect of N-Deshydroxyethyl Dasatinib's activity involves its use as a component in novel therapeutic strategies aimed at protein degradation. It serves as a key moiety in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). In this context, N-Deshydroxyethyl Dasatinib, which binds to the ABL kinase, is conjugated via a chemical linker to a ligand for an Inhibitor of Apoptosis Protein (IAP). medchemexpress.comtandfonline.com This bifunctional molecule, referred to as a PROTAC (Proteolysis Targeting Chimera), is designed to bring the target protein (BCR-ABL) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the oncogenic protein by the proteasome. tandfonline.comresearchgate.net This mechanism offers a distinct therapeutic advantage over simple kinase inhibition by eliminating the target protein entirely. researchgate.netmdpi.com

Efficacy in Preclinical Disease Models

Evaluation in In Vitro Cancer Models (e.g., leukemia, solid tumors)

The efficacy of N-Deshydroxyethyl Dasatinib in preclinical cancer models is inferred from the activity of its parent compound and its known mechanism of action. Dasatinib is effective in cell lines representing both imatinib-sensitive and imatinib-resistant variants of CML and ALL. hmdb.ca Studies have shown that Dasatinib treatment leads to the inhibition of tumor growth in various models, including leukemia and solid tumors like colorectal cancer. plos.org Given that N-Deshydroxyethyl Dasatinib inhibits BCR-ABL, it is primarily researched for its potential application against Philadelphia chromosome-positive (Ph+) leukemias. researchgate.netmdpi.com However, specific studies evaluating the efficacy of the isolated N-Deshydroxyethyl Dasatinib metabolite in these cancer models are not detailed in the available research.

Assessment in Preclinical Immune Disease Models

Several sources suggest that N-Deshydroxyethyl Dasatinib can be utilized in immune disease research. researchgate.net This is plausible given that its parent, Dasatinib, is known to inhibit key kinases involved in T-cell signaling, such as LCK, which can lead to immunosuppressive effects. fda.gov Despite these suggestions, no specific preclinical studies assessing the efficacy or activity of N-Deshydroxyethyl Dasatinib in immune disease models were identified in the reviewed literature.

Comparison of Activity with Parent Compound, Dasatinib

| Role in PROTACs | Used as the BCR-ABL binding moiety in SNIPER constructs. tandfonline.com | The original kinase inhibitor from which the binding moiety is derived. |

Advanced Research Applications and Methodological Advancements Using N Deshydroxyethyl Dasatinib D8

Application in Quantitative Proteomics and Metabolomics Research

In quantitative proteomics and metabolomics, the precise measurement of changes in protein and metabolite levels is essential for understanding disease mechanisms and drug effects. N-Deshydroxyethyl Dasatinib-d8 (B23192) plays a significant role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify Dasatinib (B193332) and its metabolites in complex biological samples like plasma and serum. acanthusresearch.commusechem.comvibgyorpublishers.org

The use of a stable isotope-labeled internal standard like N-Deshydroxyethyl Dasatinib-d8 is critical for correcting variations that can occur during sample preparation, extraction, and instrument analysis. musechem.com By adding a known amount of the deuterated standard to the biological sample, researchers can accurately determine the concentration of the non-labeled analyte, as both compounds exhibit nearly identical chemical behavior throughout the analytical process. acanthusresearch.com This approach significantly improves the accuracy, precision, and reproducibility of quantitative data. musechem.combohrium.com

For instance, in studies analyzing the metabolic profile of Dasatinib, this compound helps to ensure that the measured levels of the N-Deshydroxyethyl metabolite are a true reflection of its concentration in the original sample, free from the influence of matrix effects or extraction inefficiencies. acanthusresearch.commusechem.com

Table 1: Application of this compound in LC-MS/MS Analysis

ParameterDescriptionReference
Analyte N-Deshydroxyethyl Dasatinib medchemexpress.com
Internal Standard This compound veeprho.commedchemexpress.com
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bohrium.comscielo.br
Purpose Accurate quantification of the analyte in biological matrices. musechem.com
Advantage Minimizes variability from sample processing and matrix effects, leading to higher precision and accuracy. acanthusresearch.commusechem.com

Use in Drug-Drug Interaction Studies in Preclinical Models

Preclinical drug-drug interaction studies are vital for predicting how co-administered drugs might influence the pharmacokinetics of a new therapeutic agent. This compound is utilized in such studies to investigate the metabolic pathways of Dasatinib and how they might be affected by other drugs. scienceopen.comnih.gov

A key application is in studies evaluating the impact of other drugs on the enzymes responsible for metabolizing Dasatinib, such as cytochrome P450 3A4 (CYP3A4). nih.gov By using this compound as an internal standard, researchers can precisely measure the formation of the N-Deshydroxyethyl Dasatinib metabolite in the presence and absence of a potential interacting drug. scienceopen.comnih.gov A significant change in the metabolite concentration can indicate an interaction, providing valuable information for predicting clinical outcomes.

For example, a study investigating the interaction between methotrexate (B535133) and dasatinib in rats used an LC-MS/MS method to simultaneously determine the levels of methotrexate, dasatinib, and N-deshydroxyethyl dasatinib in plasma. scienceopen.comnih.govumsb.ac.id The use of a stable isotope-labeled internal standard in such a study would be crucial for ensuring the reliability of the pharmacokinetic data. musechem.comnih.gov

Role in the Development of New Analytical Standards and Reference Materials

The development of robust and reliable analytical methods is fundamental for pharmaceutical research and quality control. researchgate.netresearchgate.net this compound serves as an essential reference material in the development and validation of new analytical methods for the quantification of Dasatinib and its metabolites. veeprho.comveeprho.com

As a stable, isotopically labeled compound, it is used to establish the performance characteristics of an analytical method, including its specificity, linearity, accuracy, precision, and sensitivity. sci-hub.seacgpubs.org For example, during the validation of an LC-MS/MS method, this compound is used to prepare calibration curves and quality control samples to ensure the method can reliably measure the analyte across a range of concentrations. vibgyorpublishers.orgacgpubs.org

The availability of well-characterized reference standards like this compound is crucial for ensuring consistency and comparability of data across different laboratories and studies. veeprho.comveeprho.com

Table 2: Characteristics of this compound as a Reference Material

PropertyDescriptionReference
Chemical Identity Deuterium-labeled analog of N-Deshydroxyethyl Dasatinib. veeprho.comlgcstandards.com
Purity High purity, often exceeding 95%. lgcstandards.com
Application Internal standard for LC-MS/MS, development and validation of analytical methods. veeprho.comvibgyorpublishers.org
Regulatory Compliance Can be used in studies supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.comveeprho.com

Contribution to Understanding Dasatinib's Overall Preclinical Pharmacodynamic Profile

By enabling precise measurement of drug and metabolite concentrations in plasma and tissues, researchers can establish a clearer relationship between drug exposure and its pharmacological effects. nih.gov For example, in preclinical models, accurate pharmacokinetic data, obtained using methods that rely on internal standards like this compound, can be correlated with the inhibition of target kinases such as Bcr-Abl and the Src family, which are central to Dasatinib's anticancer activity. caymanchem.comchemicalbook.com

A study on the preclinical pharmacokinetics and pharmacodynamics of dasatinib in T-cell acute lymphoblastic leukemia (T-ALL) highlighted the importance of correlating plasma drug concentrations with the inhibition of the target protein LCK. nih.gov The ability to accurately measure dasatinib levels, facilitated by robust analytical methods, was essential for building the exposure-to-response models in this research. nih.gov This understanding is crucial for optimizing dosing regimens and predicting clinical efficacy.

Future Research Directions and Unaddressed Areas

Elucidation of Further Downstream Biological Effects of N-Deshydroxyethyl Dasatinib (B193332)

A significant emerging area of interest is the use of the N-Deshydroxyethyl Dasatinib moiety in the development of novel therapeutic constructs. medchemexpress.com Recent studies have explored its incorporation into Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of proteolysis-targeting chimeras (PROTACs). medchemexpress.commolnova.com In this context, the metabolite acts as a ligand to bind to the ABL kinase, guiding the protein degradation machinery to the target. medchemexpress.com Future research should further investigate:

The full potential of N-Deshydroxyethyl Dasatinib as a building block for targeted protein degraders against various kinases.

Whether localized concentrations of this metabolite in specific tissues could exert more significant biological effects than what is suggested by its plasma levels.

The complete profile of its downstream signaling effects, independent of the parent drug, to confirm or revise the current understanding of its limited role.

Exploration of Novel Preclinical Applications for N-Deshydroxyethyl Dasatinib-d8 (B23192)

The primary role of N-Deshydroxyethyl Dasatinib-d8 is to serve as an internal standard for quantitative analysis, particularly in mass spectrometry. veeprho.comchemicalbook.com The use of such deuterated standards is crucial for achieving precision and accuracy by correcting for variations during sample preparation and analysis. clearsynth.comscioninstruments.com

Future preclinical applications for this specific labeled compound should extend beyond routine pharmacokinetic profiling. Novel areas of exploration include:

Complex Drug-Drug Interaction (DDI) Studies: Using this compound to precisely quantify the M4 metabolite in preclinical models where Dasatinib is co-administered with inhibitors or inducers of metabolizing enzymes like CYP3A4. pharmgkb.orgchemicalbook.com This would provide a clearer picture of how perpetrator drugs specifically affect metabolite formation and clearance.

Mass Balance Studies: Incorporating this compound in sophisticated studies to trace the metabolic fate of the M4 metabolite itself, should it ever be studied as a standalone compound.

High-Resolution Metabolite Profiling: Employing it as a reference standard in advanced mass spectrometry techniques to investigate the full spectrum of secondary or downstream metabolites originating from N-Deshydroxyethyl Dasatinib.

Integration of this compound in Advanced Preclinical PK/PD Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for understanding a drug's behavior and predicting its effects. The accuracy of these models is highly dependent on the quality of the input data, including the concentrations of the parent drug and its major metabolites. mdpi.com

The integration of this compound into preclinical studies facilitates the generation of high-fidelity concentration-time data for the M4 metabolite. veeprho.com This presents several future research opportunities:

Investigating Tissue-Specific Exposure: Using precise data enabled by this compound to model the metabolite's distribution and concentration in specific tissues, where it might have unappreciated activity.

Simulating Complex Scenarios: Building robust PK models to simulate scenarios that are difficult to test in vivo, such as the impact of varying levels of liver enzyme function on the ratio of parent drug to metabolite. Dasatinib is extensively metabolized in the liver, primarily by CYP3A4. frontiersin.orgpharmgkb.org

Development of High-Throughput Analytical Methodologies

Modern drug discovery and preclinical development rely on high-throughput screening (HTS) to analyze large numbers of samples efficiently. Developing robust, validated, and rapid analytical methods is key. One study has already detailed a successful LC-MS/MS method for the simultaneous measurement of Dasatinib and N-Deshydroxyethyl Dasatinib in rat plasma. medchemexpress.com

Future efforts should focus on leveraging this compound to create even more advanced analytical platforms:

Ultra-High-Throughput Assays: Designing and validating analytical methods for 96-well or 384-well plate formats to support large-scale preclinical studies, such as extensive dose-ranging or combination therapy screens.

Dried Blood Spot (DBS) Analysis: Developing and validating methods that use DBS sampling, a less invasive technique ideal for serial sampling in preclinical animal models. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring accuracy with the small sample volumes associated with DBS. cerilliant.com

Method Automation: Integrating these analytical methods into fully automated laboratory workflows to increase throughput and reduce variability, for which reliable internal standards are a prerequisite.

Investigation of Emerging Roles in Non-Oncology Preclinical Models

While Dasatinib is primarily an oncology drug, its potent kinase inhibition profile has led to investigations in other therapeutic areas, particularly immune-related disorders. medchemexpress.comfda.govlgcstandards.com Research has indicated that Dasatinib has immunosuppressive potential, partly through the inhibition of kinases involved in T-cell signaling. fda.gov N-Deshydroxyethyl Dasatinib is also implicated in research related to immune diseases. molnova.commedchemexpress.com

This opens a promising research direction for its deuterated analog:

Quantification in Immunology Models: Employing this compound to accurately measure M4 metabolite levels in preclinical models of autoimmune or inflammatory diseases. This would help researchers determine if the metabolite contributes to the immunomodulatory effects observed with Dasatinib.

Exploring Novel Therapeutic Areas: As the parent drug is explored for other non-oncology applications, the ability to accurately quantify its key metabolites becomes crucial. This compound would be an indispensable tool for these exploratory preclinical studies, allowing for the correlation of metabolite exposure with pharmacological effects in new disease models.

Data Tables

Table 1: Chemical Identity of this compound This table summarizes the key chemical identifiers for the compound.

Property Value Source(s)
Chemical Name N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-2, 2, 3, 3, 5, 5, 6, 6-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide veeprho.com
CAS Number 1189998-96-6 veeprho.comchemicalbook.com
Molecular Formula C₂₀H₁₄D₈ClN₇OS axios-research.com

| Molecular Weight | 452.01 g/mol | axios-research.com |

Table 2: Key Metabolites of Dasatinib This table provides an overview of the primary metabolites of Dasatinib and their characteristics.

Metabolite Formation Pathway Enzyme(s) Involved Characteristics Source(s)
M4 (N-Deshydroxyethyl Dasatinib) N-dealkylation CYP3A4 (major), CYP1A1, CYP1B1 Active metabolite with potency similar to Dasatinib, but low plasma exposure (~5% of Dasatinib AUC). nih.govfrontiersin.orgpharmgkb.org
M5 N-oxidation FMO3 (major), various CYPs Active metabolite, but >10 times less potent than Dasatinib. mdpi.compharmgkb.org
M6 Carboxylic acid formation Cytosolic oxidoreductase (proposed) Active metabolite, but >10 times less potent than Dasatinib. mdpi.compharmgkb.org
M20 / M24 Hydroxylation CYP3A4 Active metabolites with reasonable potency. nih.govmdpi.compharmgkb.org

| M8a,b | Glucuronidation | UGTs (unspecified) | Glucuronide conjugates. | nih.govpharmgkb.org |

Table 3: Summary of Future Research Applications This table outlines the proposed future research directions for this compound.

Research Area Application of this compound Rationale
Targeted Protein Degradation N/A (Pertains to non-deuterated metabolite) Explore the use of the N-Deshydroxyethyl Dasatinib moiety as a kinase-binding ligand in novel therapeutic constructs like PROTACs.
Advanced PK/PD Modeling Serve as an internal standard for precise quantification of the M4 metabolite. Generate high-quality data to build more accurate and predictive models of Dasatinib's overall pharmacological profile.
High-Throughput Analysis Enable the development and validation of rapid and automated analytical methods (e.g., for DBS). Support large-scale preclinical studies and increase efficiency in drug development pipelines.

| Non-Oncology Research | Quantify M4 metabolite levels in preclinical models of immune disorders or other new indications. | Determine the metabolite's contribution to the parent drug's effects in emerging therapeutic areas. |

Q & A

How is N-Deshydroxyethyl Dasatinib-d8 quantified in biological matrices, and what methodological considerations ensure accuracy?

This compound is quantified using LC-MS/MS with deuterated internal standards (e.g., Dasatinib-d8) to correct for matrix effects and ionization variability. A validated method involves liquid-liquid extraction (LLE) from plasma, chromatographic separation on a C8 column, and detection via multiple reaction monitoring (MRM). For instance, Thappali et al. (2012) achieved simultaneous quantification of Dasatinib, its metabolite, and methotrexate in rat plasma with a lower limit of quantification (LLOQ) of 1 ng/mL, ensuring sensitivity for pharmacokinetic studies . Method validation must include specificity, recovery (>85%), and matrix effect assessments to avoid ion suppression/enhancement .

What role does this compound play in pharmacokinetic drug interaction studies?

As an active metabolite of Dasatinib, this compound is critical for assessing metabolic stability and drug-drug interactions (DDIs). In a rat study, co-administration of methotrexate and Dasatinib required simultaneous LC-MS/MS quantification to evaluate altered pharmacokinetic parameters (e.g., AUC, Cmax). The metabolite’s half-life and clearance rates provide insights into hepatic CYP3A4-mediated metabolism, guiding dose adjustments in combinatorial therapies .

How can researchers resolve contradictions between HPLC-UV and LC-MS/MS data when quantifying this compound?

Discrepancies often arise from matrix interference (e.g., phospholipids) in HPLC-UV versus the superior specificity of LC-MS/MS. Rodin et al. demonstrated that SPE-coupled LC-MS/MS minimizes background noise, achieving a correlation coefficient (r²) >0.99 when cross-validated with HPLC-UV. Advanced approaches include:

  • Using deuterated IS to normalize recovery variations.
  • Optimizing chromatographic gradients to separate co-eluting contaminants.
  • Validating methods against certified reference materials (CRMs) .

What are the stability challenges for this compound during sample preparation, and how are they mitigated?

The metabolite degrades under suboptimal storage conditions. EMA guidelines mandate immediate plasma separation in ice baths (0–4°C) and storage at -80°C to prevent enzymatic degradation. Lyophilization or acidification (pH 3–4) further stabilizes the compound. DMSO stock solutions must be aliquoted to avoid repeated freeze-thaw cycles, as hygroscopic DMSO absorbs water, reducing solubility (55 mg/mL initially) .

How is structural characterization of this compound performed to confirm identity and purity?

Structural elucidation combines high-resolution mass spectrometry (HR-MS) and NMR (¹H/¹³C). HR-MS confirms the molecular ion [M+H]+ at m/z 444.953 (C₂₀H₂₂ClN₇OS), while NMR identifies deshydroxyethyl modifications at the parent Dasatinib structure. Purity (>98%) is validated via reverse-phase HPLC with UV detection (λ = 260 nm) and absence of related substances (e.g., Dasatinib N-Oxide) per ICH guidelines .

What experimental design considerations are critical for detecting low-abundance this compound in complex matrices?

Sensitivity is enhanced by:

  • MRM transitions : Optimizing precursor-to-product ion pairs (e.g., m/z 445 → 387 for the metabolite).
  • Sample enrichment : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma proteins.
  • Column chemistry : Sub-2µm particle columns (e.g., Acquity UPLC BEH C18) reduce peak broadening, enhancing signal-to-noise ratios .

How do researchers validate the absence of isotopic interference in deuterated this compound assays?

Deuterated standards (e.g., Dasatinib-d8) must be tested for isotopic purity (>99.5%) via HR-MS to avoid overlap with non-deuterated analogs. Cross-validation with non-deuterated internal standards ensures no interference in MRM channels. For example, the +8 Da mass shift in Dasatinib-d8 must remain distinct from endogenous metabolites in plasma .

What analytical strategies address batch-to-batch variability in this compound synthesis?

Batch variability is mitigated by:

  • QC samples : Incorporating three concentration levels (low, mid, high) in each analytical run.
  • Stability-indicating methods : Forced degradation studies (acid/base hydrolysis, oxidative stress) confirm method robustness.
  • Orthogonal techniques : Comparing LC-MS/MS results with CE-MS or MALDI-TOF ensures consistency .

How can researchers optimize extraction efficiency for this compound in lipid-rich plasma samples?

LLE with methyl tert-butyl ether (MTBE) achieves >90% recovery by disrupting lipid-protein interactions. For lipid-rich matrices, a two-step extraction (e.g., acetonitrile protein precipitation followed by MTBE) reduces phospholipid content. Centrifugation at 14,000×g for 15 minutes ensures phase separation .

What are the implications of this compound’s solubility profile on in vitro assay design?

The metabolite’s limited aqueous solubility (123.89 mM in DMSO) necessitates dissolution in pre-warmed DMSO (40°C) with brief sonication. For cell-based assays, final DMSO concentrations must be ≤0.1% to avoid cytotoxicity. Precipitation in PBS (pH 7.4) is mitigated by co-solvents like PEG-400 .

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